3-Chloro-6,8-dimethyl-isoquinoline
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Overview
Description
3-Chloro-6,8-dimethyl-isoquinoline: is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The molecular formula of this compound is C11H10ClN , and it has a molecular weight of 191.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6,8-dimethyl-isoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction , which uses aromatic aldehydes and aminoacetals as starting materials. The reaction typically requires acidic conditions for cyclization . Another method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods: Industrial production of this compound often involves the use of metal catalysts to enhance the efficiency and yield of the reaction. The use of microwave irradiation and solvent-free conditions has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6,8-dimethyl-isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
3-Chloro-6,8-dimethyl-isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting various diseases.
Industry: Used in the production of materials such as OLED intermediates and organosilicons.
Mechanism of Action
The mechanism of action of 3-Chloro-6,8-dimethyl-isoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Isoquinoline: The parent compound of 3-Chloro-6,8-dimethyl-isoquinoline, known for its wide range of biological activities.
6,8-Dimethyl-isoquinoline: Similar structure but lacks the chloro group, which may affect its reactivity and biological activity.
3-Chloro-isoquinoline: Similar structure but lacks the methyl groups, which may influence its chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H10ClN |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-chloro-6,8-dimethylisoquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-3-8(2)10-6-13-11(12)5-9(10)4-7/h3-6H,1-2H3 |
InChI Key |
GQPRYRGVOAVMJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NC(=CC2=C1)Cl)C |
Origin of Product |
United States |
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